Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides vs. L-Enantiomers
Peptides incorporating D-amino acids, like D-homophenylalanine, demonstrate substantially greater resistance to proteolytic degradation compared to their L-amino acid counterparts. This is a class-level property of D-amino acids. Studies on all-D-amino acid peptides show complete protease resistance against common enzymes, whereas L-peptide analogs are rapidly degraded [1].
| Evidence Dimension | Protease Resistance |
|---|---|
| Target Compound Data | Peptides containing D-amino acids (including D-homophenylalanine) are resistant to enzymatic cleavage. |
| Comparator Or Baseline | L-peptide analogs are susceptible to rapid proteolytic degradation. |
| Quantified Difference | Not directly quantified for this specific compound. However, for all-D-amino acid peptides, studies report complete protease resistance, while L-analogs are rapidly degraded [1]. |
| Conditions | In vitro protease assays; various proteases |
Why This Matters
Proteolytic instability is a primary obstacle in developing peptide therapeutics. This property directly translates to longer in vivo half-life and improved bioavailability, a critical factor in drug candidate selection.
- [1] Article. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. 2024. View Source
